2-Chloro-N-[3-(1,2,4-oxadiazol-3-yl)phenyl]propanamide
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Overview
Description
2-Chloro-N-[3-(1,2,4-oxadiazol-3-yl)phenyl]propanamide is a chemical compound that features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[3-(1,2,4-oxadiazol-3-yl)phenyl]propanamide typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an amidoxime with a carboxylic acid derivative, such as an ester or an acid chloride, under dehydrating conditions.
Attachment of the phenyl group: The phenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a halogenated benzene derivative reacts with a nucleophile, such as an amine or an amidoxime.
Formation of the propanamide moiety: The final step involves the acylation of the amine group with a chloroacetyl chloride to form the propanamide structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[3-(1,2,4-oxadiazol-3-yl)phenyl]propanamide can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities
Reduction: Reduced derivatives with hydrogenated functionalities
Substitution: Substituted derivatives with various nucleophiles replacing the chlorine atom
Scientific Research Applications
2-Chloro-N-[3-(1,2,4-oxadiazol-3-yl)phenyl]propanamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anti-infective agent, particularly against bacterial and viral infections.
Biological Studies: The compound is used in biological studies to understand its mechanism of action and its effects on cellular processes.
Industrial Applications: The compound’s unique chemical structure makes it a valuable intermediate in the synthesis of other pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[3-(1,2,4-oxadiazol-3-yl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound’s oxadiazole ring can interact with enzymes and receptors, leading to inhibition or activation of various biological processes . For example, it may inhibit bacterial enzymes, leading to antibacterial effects, or interact with cancer cell receptors, inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring structure and exhibit similar biological activities.
Benzoxazole derivatives: These compounds have a similar heterocyclic structure and are also investigated for their medicinal properties.
Thiadiazole derivatives: These compounds contain sulfur in their ring structure and are explored for their antimicrobial and anticancer activities.
Uniqueness
2-Chloro-N-[3-(1,2,4-oxadiazol-3-yl)phenyl]propanamide is unique due to its specific combination of the oxadiazole ring and the propanamide moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-N-[3-(1,2,4-oxadiazol-3-yl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2/c1-7(12)11(16)14-9-4-2-3-8(5-9)10-13-6-17-15-10/h2-7H,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKBGVQAVJTFCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)C2=NOC=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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